4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid
Description
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is a hydrazide derivative featuring a nitrobenzoyl group linked to a succinic acid backbone via a hydrazine moiety. Its synthesis typically involves the reaction of hydrazides with succinic anhydride or related reagents under controlled conditions . The nitro group at the para position of the benzoyl moiety confers electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-9(5-6-10(16)17)12-13-11(18)7-1-3-8(4-2-7)14(19)20/h1-4H,5-6H2,(H,12,15)(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZIORQQWHFDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids. This reaction is carried out in isopropyl alcohol at 85°C under vigorous stirring for 1 hour . The resulting product undergoes intramolecular cyclization in the presence of propionic anhydride to afford the corresponding substituted 3-[2-(4-nitrobenzoyl)hydrazinylidene]furan-2(3H)-ones .
Industrial Production Methods
While specific industrial production methods for 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones and related derivatives.
Cyclization Reactions: Intramolecular cyclization to form furan-2(3H)-ones.
Reduction Reactions: Reduction of the nitro group to an amino group.
Common Reagents and Conditions
Condensation: Isopropyl alcohol, 85°C, vigorous stirring.
Cyclization: Propionic anhydride.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrazones: Formed through condensation reactions.
Furan-2(3H)-ones: Resulting from intramolecular cyclization.
Amino Derivatives: Produced by reduction of the nitro group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid exhibit promising anticancer properties. The nitro group in the structure is known to enhance biological activity against various cancer cell lines. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are overexpressed in cancerous tissues. For instance, it may act as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .
Biochemical Applications
Bioconjugation Techniques
Due to its reactive hydrazine functional group, 4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid can be utilized in bioconjugation processes. This application is particularly relevant in the development of targeted drug delivery systems where the compound can be conjugated to antibodies or other biomolecules for enhanced specificity towards cancer cells .
Fluorescent Probes Development
The compound's unique structure allows it to be modified into fluorescent probes for imaging studies. These probes can be used to track cellular processes in real-time, providing insights into the dynamics of cancer progression and treatment responses .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrobenzoyl
Biological Activity
4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 270.22 g/mol
- CAS Number : 5262-88-4
- Density : 1.482 g/cm³
- Boiling Point : 436.9ºC at 760 mmHg
- Flash Point : 218ºC
Synthesis
The synthesis of 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine derivatives, followed by subsequent reactions with suitable acid anhydrides or other reagents to yield the final product. The process includes:
- Formation of the hydrazone intermediate.
- Cyclization reactions to form the oxobutanoic acid structure.
Antimicrobial and Anticancer Properties
Research has demonstrated that compounds similar to 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid exhibit significant antimicrobial and anticancer activities. For instance, derivatives of hydrazones have been shown to inhibit bacterial growth and possess cytotoxic effects against various cancer cell lines.
Case Study Findings :
- A study published in the Russian Journal of Organic Chemistry (2021) indicated that substituted hydrazones derived from similar structures exhibited notable antinociceptive activity, suggesting potential applications in pain management .
- Another investigation highlighted that certain hydrazone derivatives displayed effective inhibition against enzymes related to cancer proliferation, indicating their potential as therapeutic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydrazine moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Metal Ion Complexation : The compound can form stable complexes with metal ions, potentially altering enzyme activity and cellular signaling pathways.
Comparative Analysis
A comparison with other similar compounds reveals distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| 4-[2-(3-Bromo-4-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid | Moderate | High | Enzyme inhibition |
| 4-[2-(Chlorobenzoyl)hydrazinyl]-4-oxobutanoic acid | Low | Moderate | Metal ion complexation |
| 4-[2-(Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid | High | High | Enzyme inhibition & complexation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the benzoyl substituent, hydrazine linker, or carboxylic acid group. Key examples include:
Substituent Modifications on the Benzoyl Group
4-Methoxybenzoyl Derivative (C₁₃H₁₆N₂O₅, MW 280.28) Structure: Replaces the nitro group with a methoxy (-OCH₃) group. IR data show characteristic C=O stretches at 1702 and 1661 cm⁻¹ . Biological Relevance: Not explicitly reported in the evidence, but electronic differences may lower enzyme-binding affinity compared to nitro or chloro derivatives.
4-Chlorobenzamido Derivative (6c) (Inhibitory activity: 72% against sEH)
- Structure: Features a 4-chlorobenzamido group.
- Properties: The chloro substituent is electron-withdrawing, similar to nitro, but less polar. Exhibits significant sEH inhibition, outperforming the urea-based inhibitor AUDA in vitro .
- Significance: Highlights the importance of halogen substituents in enhancing inhibitory potency.
4-Methylbenzamido Derivative (6d) (Yield: 80%, MP: 160°C)
- Structure: Contains a methyl (-CH₃) group.
- Properties: The electron-donating methyl group reduces polarity, reflected in its higher melting point (160°C) and distinct NMR signals (e.g., δ 2.39 ppm for CH₃) .
Hydrazine Linker and Backbone Modifications
4-[(4-Nitrophenyl)amino]-4-oxobutanoic Acid Structure: Replaces the hydrazinyl linker with an anilino (-NH-) group. Properties: Lacks the hydrazine moiety, altering hydrogen-bonding capacity. The nitro group retains electron-withdrawing effects but may reduce solubility due to decreased polarity .
Phenoxyacetyl Derivative (CAS: 161954-94-5) Structure: Substitutes benzoyl with phenoxyacetyl.
Physical and Chemical Properties
Q & A
What are the recommended synthetic methodologies for 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via condensation of 4-nitrobenzoyl hydrazide with 2,4-dioxobutanoic acid derivatives. A protocol adapted from involves:
- Step 1: Dissolve 4-nitrobenzoyl hydrazide (0.01 mol) in acetonitrile (30 mL).
- Step 2: Add 4-aryl-2,4-dioxobutanoic acid (0.01 mol) and heat to 50°C for 5 minutes to facilitate hydrazone formation.
- Step 3: Cool to 0°C, filter the precipitate, and recrystallize from dioxane .
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry and solvent polarity (e.g., DMF for solubility issues) based on intermediate characterization (e.g., H NMR, IR).
How should researchers safely handle and store 4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid, given its potential hazards?
Methodological Answer:
Based on analogous compounds ():
- Handling:
- Use PPE: Nitrile gloves, lab coat, and safety goggles (GHS Eye Irritant Category 2A) .
- Work under fume hoods to avoid inhalation of aerosols (GHS Respiratory Irritant Category 3) .
- Storage:
- Store at -10°C in airtight, light-resistant containers to prevent degradation .
- Separate from oxidizing agents due to the nitro group’s potential reactivity .
What advanced analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR (CDCl) can confirm hydrazinylidene proton signals (δ ~9.8 ppm, broad) and nitrobenzoyl aromatic protons (δ ~8.2 ppm) .
- X-ray Crystallography:
- Resolve crystal structure to verify stereochemistry, as demonstrated for related 4-oxobutanoic acid derivatives in .
- Mass Spectrometry (HRMS):
How does the electron-withdrawing nitro group influence the compound’s reactivity compared to halogenated analogs?
Methodological Answer:
- Comparative Reactivity:
- The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in hydrazone formation) compared to electron-donating groups like fluorine () .
- Acidity Impact:
- Perform Hammett analysis to quantify substituent effects on reaction rates .
What strategies can resolve contradictions in reported biological activity data for hydrazinyl-oxobutanoic acid derivatives?
Methodological Answer:
- Dose-Response Studies:
- Establish IC values across multiple cell lines to account for variability (e.g., cancer vs. normal cells) .
- Molecular Modeling:
- Meta-Analysis:
- Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent choice, assay protocols) .
How can researchers mitigate challenges in reproducibility when synthesizing this compound?
Methodological Answer:
- Critical Parameters:
- Moisture Control: Ensure anhydrous conditions during synthesis ( highlights methanol residues skewing NMR data) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization .
- Documentation:
- Report exact stoichiometry, solvent grades, and heating/cooling rates in protocols .
What are the implications of the compound’s tautomeric forms on its chemical and biological behavior?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
